CBQCA

Descripción general

Descripción

CBQCA is a chemical compound known for its specific reactivity with primary amines. This compound is often used in various analytical methods, including electrophoretic and chromatographic techniques, due to its high sensitivity and long-wavelength excitability .

Métodos De Preparación

The synthesis of CBQCA involves specific reaction conditions that allow it to react with primary amines to form conjugates. The compound is typically prepared in solid form and stored at low temperatures to maintain its stability . Industrial production methods focus on ensuring high purity and yield, often involving chromatographic purification techniques .

Análisis De Reacciones Químicas

CBQCA primarily undergoes reactions with primary amines, forming highly fluorescent conjugates. These reactions are typically carried out under electrophoretic or chromatographic conditions . The major product formed from these reactions is 7-aza-1-cyano-5,6-benzisoindole, which exhibits strong fluorescence with excitation and emission maxima at 450 nm and 550 nm, respectively .

Aplicaciones Científicas De Investigación

Protein Quantification Assays

The CBQCA assay has been extensively studied for its efficacy in protein quantification, especially in the context of biopharmaceuticals. It offers several advantages over traditional assays:

- Sensitivity : The this compound assay can detect protein concentrations as low as 10 ng/mL to 150 μg/mL with high specificity .

- Robustness : Unlike other assays, this compound is less affected by common background reagents such as EDC or PLG in DMSO, allowing for accurate measurements in complex mixtures .

- Comparison with Other Assays : In studies comparing various protein quantification methods, this compound demonstrated lower variability and higher sensitivity than dye-based assays like BCA and Bradford .

| Assay Type | Sensitivity Range (ng/mL) | Advantages | Limitations |

|---|---|---|---|

| This compound | 10 - 150 | High sensitivity, robust against interferences | Limited to primary amines |

| BCA | 20 - 2000 | Good reproducibility | Sensitive to protein composition |

| Bradford | 1 - 2000 | Simple and quick | Affected by detergent presence |

Applications in Food Safety

This compound has been utilized in food safety testing to detect amino acids and proteins in complex matrices. For instance, a study employed HPLC-FLD methods using this compound to monitor amino acid concentrations in bovine tissues, achieving a detection limit as low as 0.012 ng/g . This method demonstrated high recovery rates (96-99%) and excellent linearity (R² ≥ 0.998), making it suitable for regulatory compliance in food safety.

Quantification of Peptides in Drug Development

In drug development, accurate quantification of peptides is crucial for assessing therapeutic efficacy. A study showcased the use of the this compound assay to quantify conjugated peptides loaded onto PLG particles. The results indicated that the assay provided comparable accuracy to radiolabeled methods but at a significantly lower cost and without safety concerns associated with radioactivity .

Analysis of Traditional Chinese Medicinal Plants

Another application involved the analysis of traditional Chinese medicinal plants using HPLC-FLD with this compound as a derivatization agent. The method allowed for sensitive quantification of active compounds, demonstrating its utility in herbal medicine quality control .

Mecanismo De Acción

The mechanism of action of CBQCA involves its specific reactivity with primary amines. The aldehyde group in the compound reacts with the amine group to form a Schiff base, which then undergoes cyclization to form a fluorescent product . This reaction is highly specific and sensitive, making it ideal for various analytical applications.

Comparación Con Compuestos Similares

CBQCA is unique due to its high sensitivity and long-wavelength excitability. Similar compounds include:

Fluorescamine: Another reagent that reacts with primary amines but has different excitation and emission properties.

CFQ520 succinimidyl ester: Used in fluorescence resonance energy transfer (FRET) applications.

Eosin-5-maleimide: Selectively labels thiols and is used as a photosensitizer.

These compounds share some functional similarities but differ in their specific applications and properties, highlighting the unique advantages of this compound in certain analytical contexts.

Actividad Biológica

3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) is a fluorogenic reagent widely used in biochemistry for the quantification of primary amines in peptides and proteins. Its unique properties make it a valuable tool in various biological assays, particularly those involving proteolysis and protein quantification. This article explores the biological activity of this compound, including its mechanisms, applications, and case studies highlighting its effectiveness.

This compound reacts specifically with primary amines, producing a fluorescent product that can be measured spectrophotometrically. The reaction is enhanced in alkaline conditions, making it suitable for various biological samples. The sensitivity of the this compound assay allows for the detection of protein concentrations ranging from 10 ng to 150 μg in a 100 μL volume, which is crucial for applications where sample availability is limited .

Applications in Biological Research

1. Proteolysis Assays:

this compound has been effectively utilized to assess proteolytic activity. For instance, a study demonstrated its application in measuring trypsin activity on bovine serum albumin (BSA). The results showed a concentration- and time-dependent increase in fluorescence intensity (FI), indicating successful proteolysis. Specifically, samples treated with varying concentrations of trypsin exhibited fluorescence increases by 4 to 5 folds, and over 11 folds after two hours of incubation with optimal enzyme concentrations .

2. Quantification of Peptides and Proteins:

The versatility of the this compound assay extends to quantifying peptide or protein conjugation efficiency in drug delivery systems. In experiments involving particle-bound peptides, this compound provided reliable measurements without interference from common reagents like EDC or PLG present in DMSO, showcasing its robustness .

Case Study 1: Trypsin Activity Measurement

A detailed investigation into trypsin's proteolytic activity using this compound revealed that the assay could effectively quantify the hydrolysis of RBC proteins. Different incubation times (1 h to 2 h) and varying trypsin concentrations (0 to 100 μL) were tested, confirming that the assay's sensitivity allowed for precise measurements of protein fragments generated during proteolysis .

Case Study 2: CXCL13 Encapsulation

In another study focusing on cancer immunology, CXCL13 was encapsulated within liposomes and quantified using the this compound assay. The findings indicated that CXCL13-loaded liposomes significantly enhanced immune cell recruitment compared to empty liposomes. This study highlighted the potential therapeutic applications of this compound in formulating drug delivery systems aimed at improving cancer treatment outcomes .

Data Tables

| Study | Application | Findings | This compound Role |

|---|---|---|---|

| Study on Trypsin Activity | Proteolysis Assay | FI increased by 4-11 folds | Quantified proteolytic activity |

| CXCL13 Liposome Study | Drug Delivery | Enhanced immune cell recruitment | Measured encapsulation efficiency |

Propiedades

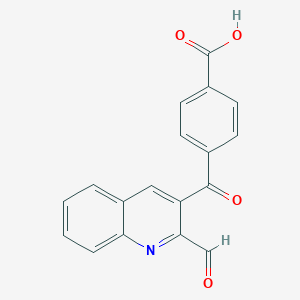

IUPAC Name |

4-(2-formylquinoline-3-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4/c20-10-16-14(9-13-3-1-2-4-15(13)19-16)17(21)11-5-7-12(8-6-11)18(22)23/h1-10H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNLTKCQHFZFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156907 | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131124-59-9 | |

| Record name | 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131124-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131124599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.